molecular formula C14H5BrClF3N4 B13979984 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile

Cat. No.: B13979984
M. Wt: 401.57 g/mol
InChI Key: APLTXWFPBXKHHJ-UHFFFAOYSA-N
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Description

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound that features a brominated indole core, a chlorinated pyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1H-indole, followed by the introduction of the pyrimidine ring through a series of coupling reactions. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form various quinoline derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indole-6-carbonitrile: Lacks the pyrimidine and trifluoromethyl groups.

    3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile: Lacks the bromine atom.

    7-Bromo-3-(2-chloro-4-pyrimidinyl)-1H-indole-6-carbonitrile: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile unique. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H5BrClF3N4

Molecular Weight

401.57 g/mol

IUPAC Name

7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C14H5BrClF3N4/c15-10-6(3-20)1-2-7-8(4-21-12(7)10)11-9(14(17,18)19)5-22-13(16)23-11/h1-2,4-5,21H

InChI Key

APLTXWFPBXKHHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C#N)Br)NC=C2C3=NC(=NC=C3C(F)(F)F)Cl

Origin of Product

United States

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